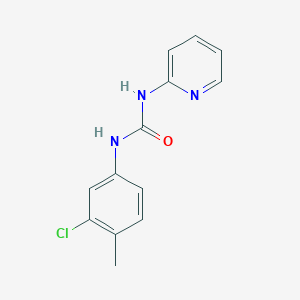![molecular formula C13H12F3N3O B5452694 1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5452694.png)
1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring through a carboxamide linkage. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and ethyl hydrazinecarboxylate.
Formation of Pyrazole Ring: The initial step involves the condensation of 3-(trifluoromethyl)benzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Carboxamide Formation: The pyrazole intermediate is then reacted with an appropriate carboxylic acid derivative, such as ethyl chloroformate, to form the carboxamide linkage. The reaction is typically carried out under basic conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole ring, such as the reduction of the carboxamide group to an amine.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product formation.
Scientific Research Applications
1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding, owing to its ability to interact with various biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged to achieve desired performance characteristics.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid: This compound differs by the presence of a carboxylic acid group instead of a carboxamide group, which can influence its chemical reactivity and biological activity.
1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-amine: The presence of an amine group instead of a carboxamide group can alter the compound’s solubility and interaction with biological targets.
1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-thiol: The thiol group can introduce different chemical reactivity, particularly in redox reactions and metal coordination.
Properties
IUPAC Name |
1-ethyl-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-2-19-7-6-11(18-19)12(20)17-10-5-3-4-9(8-10)13(14,15)16/h3-8H,2H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVMEFQMVVMWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5452625.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5452633.png)
![2-bromo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide](/img/structure/B5452639.png)
![N,N-dimethyl-7-(3-methylbenzoyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5452645.png)
![7-[4-(4-fluorophenyl)-4-oxobutanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5452653.png)
![2-hydroxy-3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5452655.png)


![1-(3-fluorobenzyl)-4-[(1-phenyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B5452674.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-[isopropyl(methyl)amino]acetamide](/img/structure/B5452679.png)

![3-[(Z)-(2-{4-[(2-Bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-YL)-1,3,5-triazin-2-YL}hydrazin-1-ylidene)methyl]phenol](/img/structure/B5452702.png)
![(2R*,3S*,6R*)-3-phenyl-5-[(4-propyl-5-pyrimidinyl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5452710.png)

